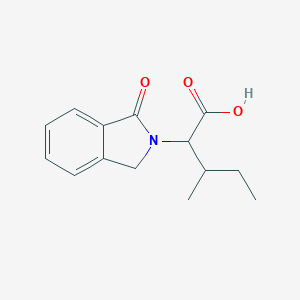

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is characterized by the presence of an isoindole ring, which is a bicyclic structure containing nitrogen. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid involves several steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and protein binding.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid can be compared with similar compounds such as lenalidomide and other isoindole derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, lenalidomide is known for its immunomodulatory effects and is used in the treatment of certain cancers .

Similar Compounds

- Lenalidomide

- 1-oxo-2,3-dihydro-1H-isoindol-2-yl derivatives

- Other isoindole-based compounds

Biological Activity

3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid (CAS Number: 180923-81-3) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₄H₁₇NO₃

- Molecular Weight : 247.29 g/mol

- MDL Number : MFCD04367477

- CAS Number : 180923-81-3

1. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors suggests it could interfere with the activity of enzymes such as histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular function.

2. Antioxidant Properties

Preliminary studies have shown that this compound exhibits antioxidant activity. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The mechanism appears to involve the scavenging of free radicals and the enhancement of endogenous antioxidant defenses.

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegeneration. It may promote neuronal survival by modulating signaling pathways associated with cell survival and apoptosis.

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of HDACs | |

| Antioxidant Activity | Scavenging free radicals | |

| Neuroprotection | Enhanced neuronal survival |

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of this compound led to a significant reduction in neuronal cell death following induced oxidative stress. The results indicated a protective effect against neurotoxic agents, suggesting its potential application in treating neurodegenerative diseases.

Case Study 2: Metabolic Regulation

In vitro experiments revealed that this compound could modulate metabolic pathways by inhibiting specific enzymes involved in lipid metabolism. This regulation may have implications for conditions such as obesity and diabetes, where metabolic dysregulation is prevalent.

Research Findings

Recent research has focused on the pharmacological properties of this compound:

- HDAC Inhibition : The compound was shown to inhibit HDAC activity with an IC50 value indicating moderate potency compared to established HDAC inhibitors.

- Antioxidant Mechanism : The antioxidant capacity was evaluated using DPPH and ABTS assays, demonstrating significant radical scavenging ability.

- Neuroprotective Pathways : Investigations into signaling pathways revealed that the compound activates the PI3K/Akt pathway, which is known for its role in cell survival and growth.

Properties

IUPAC Name |

3-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-9(2)12(14(17)18)15-8-10-6-4-5-7-11(10)13(15)16/h4-7,9,12H,3,8H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNDNHOVHJTJPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542912 |

Source

|

| Record name | 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180923-81-3 |

Source

|

| Record name | 3-Methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.